N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide
Overview
Description
Scientific Research Applications
Photodynamic Therapy Applications
- N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide, through its derivatives, shows potential in photodynamic therapy, particularly in cancer treatment. A study highlighted the synthesis and characterization of a zinc phthalocyanine derivative substituted with benzenesulfonamide groups, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Use in Solid-Phase Synthesis
- Benzenesulfonamide derivatives have been used as key intermediates in solid-phase synthesis for chemical transformations. This application includes rearrangements to yield diverse privileged scaffolds, important in various chemical syntheses and modifications (Fülöpová & Soural, 2015).
Antimicrobial Applications
- Synthesis studies of benzenesulfonamide derivatives have shown antimicrobial activity against various bacterial species. Such derivatives have been investigated for their structural and antimicrobial properties, indicating potential applications in the development of new antimicrobial agents (Patel, Nimavat, Vyas, & Patel, 2011).
Enzyme Inhibition for Therapeutic Applications
- Derivatives of this compound have been synthesized and evaluated as inhibitors of specific enzymes like kynurenine 3-hydroxylase, with potential therapeutic applications in neurological and psychiatric disorders (Röver et al., 1997).
Development of Progesterone Receptor Antagonists
- Research has led to the development of benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists, which are important in treating diseases like uterine leiomyoma, endometriosis, and breast cancer. This research offers a novel scaffold for these antagonists, distinct from other nonsteroidal PR antagonists (Yamada et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O5S/c1-18-25(22,23)11-5-3-10(4-6-11)24-13-7-2-9(19(20)21)8-12(13)14(15,16)17/h2-8,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEDEGDJXSXOOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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